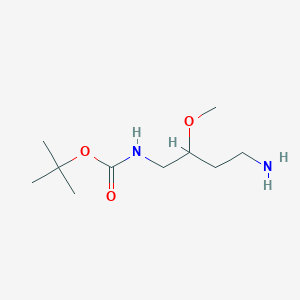![molecular formula C8H15Cl2N3 B13470299 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B13470299.png)
1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride is a chemical compound with a molecular formula of C8H14Cl2N2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological and pharmacological activities .
Métodos De Preparación
The synthesis of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities. It is also used in the development of new drugs and as a research tool in various biochemical assays .
Mecanismo De Acción
The mechanism of action of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor antagonist, depending on the biological context. The exact molecular targets and pathways involved vary based on the specific application and research focus .
Comparación Con Compuestos Similares
Similar compounds to 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride include other imidazole derivatives and pyrrolidine analogs. These compounds share structural similarities but may differ in their biological activities and applications. For example, imidazole derivatives like metronidazole and tinidazole are well-known for their antimicrobial properties, while pyrrolidine analogs are studied for their potential therapeutic applications in various diseases .
Propiedades
Fórmula molecular |
C8H15Cl2N3 |
|---|---|
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
1-methyl-5-[(2R)-pyrrolidin-2-yl]imidazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H/t7-;;/m1../s1 |
Clave InChI |
OSDMKFLGCWRVFQ-XCUBXKJBSA-N |
SMILES isomérico |
CN1C=NC=C1[C@H]2CCCN2.Cl.Cl |
SMILES canónico |
CN1C=NC=C1C2CCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)



![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)


![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)


![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)
